molecular formula C9H14N2O4S2 B5188117 N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide

N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide

Cat. No.: B5188117
M. Wt: 278.4 g/mol
InChI Key: KCZGTELGAHMIOC-UHFFFAOYSA-N
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Description

N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide is an organic compound with the molecular formula C9H13NO4S2 It is a derivative of benzenesulfonamide, characterized by the presence of an ethyl group and a methylsulfonylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with ethyl iodide and methylsulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. The general synthetic route can be summarized as follows:

    N-ethylation: 4-aminobenzenesulfonamide is reacted with ethyl iodide in the presence of a base to form N-ethyl-4-aminobenzenesulfonamide.

    Methylsulfonylation: The resulting N-ethyl-4-aminobenzenesulfonamide is then treated with methylsulfonyl chloride to introduce the methylsulfonyl group, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (for nitration) or halogens (for halogenation) in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by forming a coordination bond with the zinc ion present in the enzyme’s active site . This inhibition disrupts the enzyme’s function, leading to various biological effects, including the suppression of tumor growth and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-methylbenzenesulfonamide
  • N-ethyl-p-toluenesulfonamide
  • N-ethyl-p-tolylsulfonamide

Uniqueness

N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide is unique due to the presence of both an ethyl group and a methylsulfonylamino group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it exhibits enhanced inhibitory activity against carbonic anhydrase enzymes, making it a promising candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

N-ethyl-4-(methanesulfonamido)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4S2/c1-3-10-17(14,15)9-6-4-8(5-7-9)11-16(2,12)13/h4-7,10-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZGTELGAHMIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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